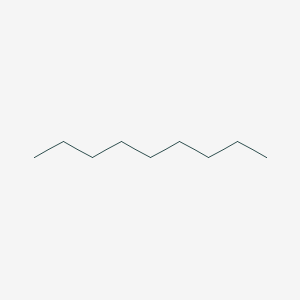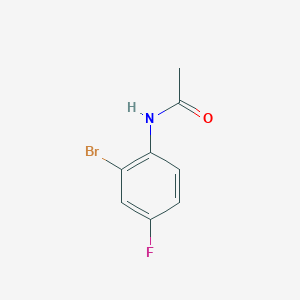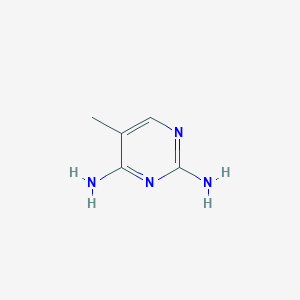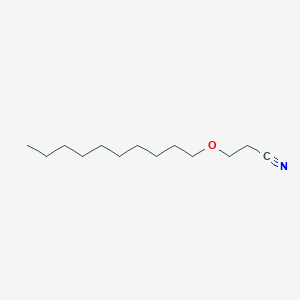
3-Decoxypropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Decoxypropanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-Hydroxypropionitrile and has the chemical formula C3H5NO. It is a colorless liquid that is soluble in water and has a boiling point of 115°C. In
作用机制
The mechanism of action of 3-Decoxypropanenitrile is not well understood. However, it is believed that this compound may act as a nucleophile in certain reactions due to the presence of the nitrile group. It may also act as a precursor for the synthesis of other compounds.
生化和生理效应
The biochemical and physiological effects of 3-Decoxypropanenitrile are not well documented. However, it is believed that this compound may have toxic effects on living organisms due to its potential to release cyanide ions.
实验室实验的优点和局限性
One of the main advantages of using 3-Decoxypropanenitrile in lab experiments is its potential as a precursor for the synthesis of other compounds. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments. However, the potential toxic effects of this compound on living organisms may limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-Decoxypropanenitrile. One area of research is the development of new methods for the synthesis of this compound. Additionally, this compound may be explored for its potential use in the production of biodegradable materials and energy storage devices. Further studies are also needed to better understand the mechanism of action and potential toxic effects of 3-Decoxypropanenitrile.
Conclusion:
In conclusion, 3-Decoxypropanenitrile is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of research.
科学研究应用
3-Decoxypropanenitrile has potential applications in various fields of scientific research. It has been studied for its use in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound is also being explored for its potential use in the production of biodegradable polymers. Additionally, 3-Decoxypropanenitrile has been studied for its potential use in the development of new materials for energy storage and conversion.
属性
CAS 编号 |
16728-51-1 |
|---|---|
产品名称 |
3-Decoxypropanenitrile |
分子式 |
C13H25NO |
分子量 |
211.34 g/mol |
IUPAC 名称 |
3-decoxypropanenitrile |
InChI |
InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h2-10,12-13H2,1H3 |
InChI 键 |
VBBZORLTUCTLEO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCCC#N |
规范 SMILES |
CCCCCCCCCCOCCC#N |
其他 CAS 编号 |
16728-51-1 |
物理描述 |
Liquid |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

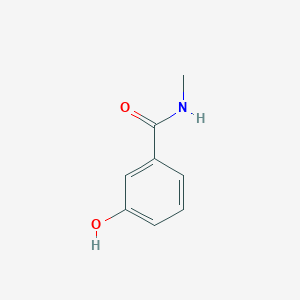
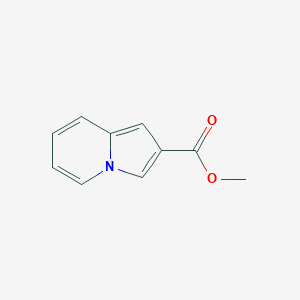
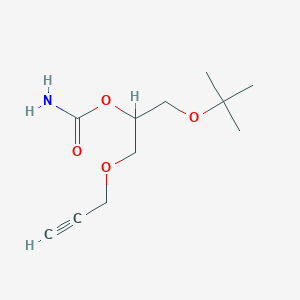
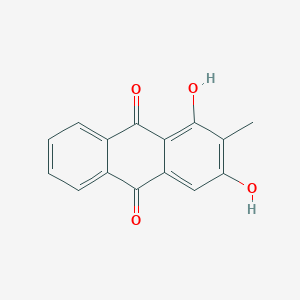
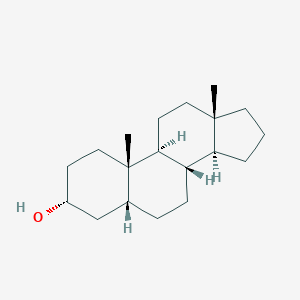
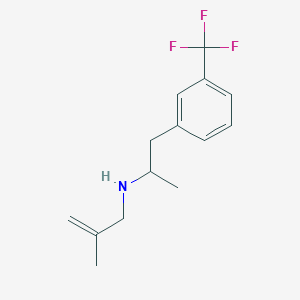
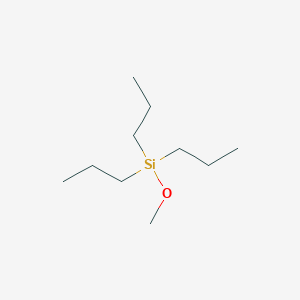
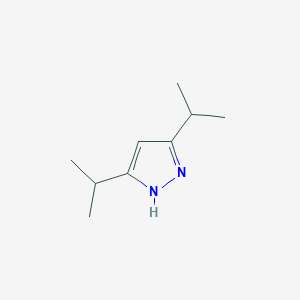
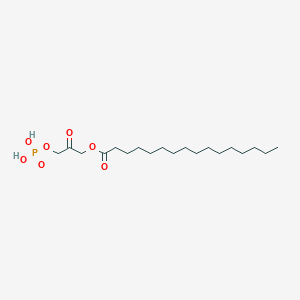
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
